molecular formula C7H8ClFN2 B14851515 2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine

2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine

Cat. No.: B14851515
M. Wt: 174.60 g/mol
InChI Key: NVGGBSSGTQJEPO-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine is an organic compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine typically involves the substitution reactions on pyridine rings. One common method is the nucleophilic substitution of a halogenated pyridine derivative. For example, starting from 2-chloro-6-fluoropyridine, the compound can be synthesized by reacting it with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-3-fluoropyridin-4-YL)ethanamine
  • 2-(2-Chloro-5-fluoropyridin-4-YL)ethanamine
  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

Uniqueness

2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(2-chloro-6-fluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2

InChI Key

NVGGBSSGTQJEPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Cl)CCN

Origin of Product

United States

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